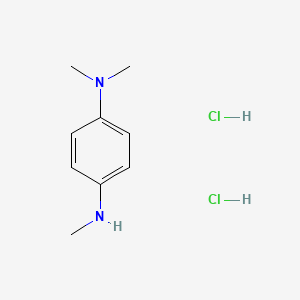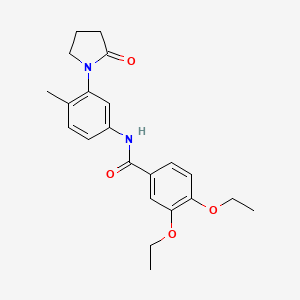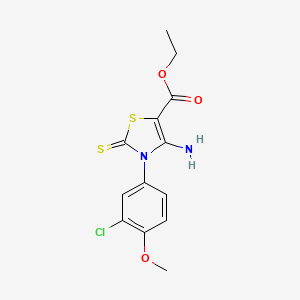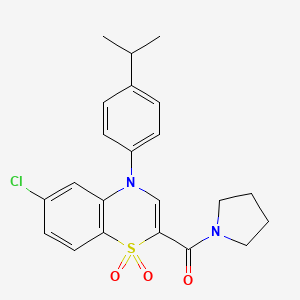
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride, also known as 1,4-Benzenediamine, N,N,N’,N’-tetramethyl-, is a chemical compound with the molecular formula C9H16Cl2N2 . It has a molecular weight of 223.14 .
Molecular Structure Analysis
The molecular structure of N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride consists of a benzene ring with two amine groups (NH2) attached at the 1 and 4 positions. Each of these amine groups is further substituted with three methyl groups (CH3), making them trimethylamines .Scientific Research Applications
Electrode Surface Derivatization
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride and its derivatives are used in the chemical derivatization of electrode surfaces. This application is crucial in modifying electrode surfaces with electroactive material, which exhibits redox behavior. Such modified electrodes are used in the study of biological reagents and for improving the voltammetric response to certain molecules like ascorbic acid, although their long-term durability in practical applications may be limited (Buchanan et al., 1983).
Antimicrobial and Antifungal Applications
Compounds derived from N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride have shown potential in the field of antimicrobial and antifungal applications. A study synthesizing 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety demonstrates these properties, indicating its potential use in the development of new antimicrobial and antifungal agents (Saingar et al., 2011).
Corrosion Inhibitors
The derivatives of N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride have been studied for their potential activity as corrosion inhibitors. A DFT study of new bipyrazole derivatives, including N1,N4,N4-Trimethyl-1,4-benzenediamine, shows their efficiency as corrosion inhibitors, potentially useful in various industrial applications (Wang et al., 2006).
Solar Cell Applications
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride and its derivatives have also found applications in solar cell technology. They are used in the synthesis of novel hole transport materials (HTMs) for perovskite solar cells, influencing the optical and electronic properties and enhancing the performance of these cells (Qiu et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-N,4-N,4-N-trimethylbenzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-10-8-4-6-9(7-5-8)11(2)3;;/h4-7,10H,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILCTSPPJQBXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2739-08-4 |
Source


|
| Record name | 1-N,1-N,4-N-trimethylbenzene-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2594476.png)

![ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2594480.png)
![4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594482.png)
![benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2594486.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2594487.png)
![N-(2,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2594488.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2594489.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2594491.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2594496.png)
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594497.png)